methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
Description
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a methoxy group at position 8 and a 4-oxo group on the quinoline ring, with an acetate ester moiety at position 1. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
methyl 2-(8-methoxy-4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-5-3-4-9-10(15)6-7-14(13(9)11)8-12(16)18-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOITUAFWGKFMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the quinolone derivative with acetic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolone derivatives.
Substitution: The methoxy and ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate can be synthesized through various methods, often involving the reaction of quinoline derivatives with acetylating agents. The compound is characterized by its unique quinoline structure, which contributes to its biological activities. Key properties include:
- Molecular Formula : C13H13N1O3
- Molecular Weight : 233.25 g/mol
- CAS Number : 1315373-46-6
Anticancer Properties
One of the most notable applications of this compound is its anticancer activity. Research has demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB-435 (melanoma)
- Hep-G2 (liver cancer)
- HCT-116 (colon cancer)
Studies reported that certain derivatives showed promising results, with growth inhibition percentages reaching over 30% at specific concentrations .
Antibacterial Effects
Quinoline derivatives, including this compound, have been explored for their antibacterial properties. Notably, compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development. Specific studies highlight:
- Targets : Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
- Mechanism : The compounds often function by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial replication.
Anticancer Research
A study focused on the synthesis of various quinoline derivatives, including this compound, evaluated their anticancer properties through in vitro assays. The findings indicated that specific modifications to the quinoline structure could enhance cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 5j | HeLa | 35.1 | 62 |
| 10a | HOP-92 | 34.14 | 34 |
| 10b | HOP-92 | 35.29 | 35 |
Antibacterial Activity Assessment
Another study investigated the antibacterial efficacy of this compound against various bacterial strains. The results revealed significant activity against resistant strains, suggesting potential for development as a new antibiotic .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.5 µg/mL |
| E. coli | 2 µg/mL |
| S. epidermidis | 1 µg/mL |
Future Directions and Implications
The promising results from studies on this compound highlight its potential as a lead compound for further drug development in oncology and infectious diseases. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
- Structure–Activity Relationship : Exploring how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.
Mechanism of Action
The mechanism of action of methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with various molecular targets, including:
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and are common targets for quinolone antibiotics.
Cell Membrane: The compound can disrupt cell membrane integrity, leading to cell death.
Signal Transduction Pathways: It may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (C13H13NO4) Substituents: Hydroxy at position 4, methyl at position 1. Structural Features: The dihedral angle between the quinoline core and ester group is 83.3°, leading to non-planar conformation. Intramolecular C–H⋯O interactions stabilize the structure . Comparison: The absence of a methoxy group at position 8 reduces electron-donating effects compared to the target compound.
- Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (C15H17NO5) Substituents: Methoxy at positions 5 and 8, methyl at position 2. Molecular Weight: 291.303 g/mol . Comparison: Additional methoxy at position 5 increases molecular weight and lipophilicity. The 2-methyl group may sterically hinder interactions with biological targets.
- Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (C13H12FNO3) Substituents: Fluoro at position 7, ethyl ester. Comparison: Fluorine’s electronegativity enhances metabolic stability and binding affinity in some therapeutic contexts. The ethyl ester increases lipophilicity compared to the methyl ester .
Halogenated Derivatives
- Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate Substituents: Bromo at position 6, methyl at position 2. Safety: Bromine’s bulkiness and reactivity necessitate specific handling protocols, such as avoiding inhalation and using inert gas environments . Comparison: Bromine’s presence may enhance halogen bonding in protein interactions but increases environmental toxicity risks.
Crystallographic and Conformational Analysis
The dihedral angle in C13H13NO4 (83.3°) suggests significant non-planarity, which may reduce π-π stacking interactions compared to planar analogs. In contrast, methoxy groups in dimethoxy derivatives (e.g., C15H17NO5) could enhance solubility through polar interactions .
Biological Activity
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core with a methoxy group at the 8-position and an acetate functional group. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for various pharmacological applications.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It inhibits topoisomerase enzymes crucial for DNA replication and cell division, which can lead to cytotoxic effects in cancer cells.
- Antimicrobial Activity : The compound has demonstrated potential in inhibiting bacterial growth by targeting DNA gyrase and topoisomerase IV, essential for bacterial DNA maintenance.
Anticancer Activity
Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15 | |
| MCF-7 (Breast) | 10 | |
| HeLa (Cervical) | 12 |
These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has shown promise in inhibiting the growth of various bacterial strains. For instance, it effectively inhibits:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 16 µg/mL.
These findings highlight its potential as an antimicrobial agent in treating bacterial infections.
Case Studies
- Anticancer Efficacy in Vivo : A study conducted on mice bearing A549 xenografts revealed that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in tumor cells.
- Antimicrobial Activity : In a clinical trial assessing the efficacy of the compound against multidrug-resistant strains of bacteria, patients treated with this compound showed a marked improvement in symptoms and reduction in bacterial load.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate, and how do reaction conditions influence yield?
- The compound can be synthesized via multicomponent telescoped reactions involving 8-hydroxyquinoline derivatives, glyoxal analogs, and acetic acid precursors. For example, a method adapted from furoquinoline synthesis uses 8-hydroxyquinoline, methylglyoxal, and Meldrum’s acid in acetonitrile, followed by cyclization in refluxing acetic acid . Key factors affecting yield include solvent polarity (MeCN vs. acetic acid), temperature (reflux conditions), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustment of these parameters .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C-NMR resolves methoxy (δ ~3.8–4.0 ppm) and acetate (δ ~2.1–2.3 ppm) groups, while the quinolin-4-one carbonyl appears at ~175–180 ppm in 13C-NMR. IR spectroscopy confirms C=O stretches (1680–1720 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹). HRMS validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₁NO₅: 261.0739) .
Q. What safety precautions are necessary when handling this compound?
- Based on analogous quinoline derivatives, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per EU-GHS/CLP). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Emergency protocols should include immediate decontamination and consultation with a poison control center .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) affect the compound’s bioactivity in antimicrobial or antitumor assays?
- Modifying the methoxy group’s position (e.g., 8-methoxy vs. 7-methoxy) alters electron density on the quinoline ring, impacting DNA intercalation or enzyme inhibition. For example, 8-methoxy derivatives show enhanced activity against S. aureus (MIC ~2 µg/mL) compared to non-substituted analogs due to improved membrane penetration . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
Q. What strategies resolve contradictions in spectroscopic data during purity assessment?
- Discrepancies between theoretical and observed LCMS/IR data often arise from residual solvents or byproducts. Use 2D-NMR (COSY, HSQC) to differentiate signals from impurities. For example, unexpected peaks at δ 7.2–7.4 ppm in 1H-NMR may indicate unreacted 8-hydroxyquinoline, requiring column chromatography (silica gel, EtOAc/hexane) for purification .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- ADMET predictors (e.g., SwissADME) evaluate logP (optimal ~2.5–3.5), CYP450 inhibition, and plasma protein binding. For instance, substituting the acetate group with a methylsulfonyl moiety reduces hepatic clearance (t₁/₂ increased from 1.2 to 3.8 hours in rat microsomes) . MD simulations (AMBER/CHARMM) further assess conformational stability in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
